molecular formula C9H17B B3053569 1-(2-Bromoethyl)-4-methylcyclohexane CAS No. 5452-69-7

1-(2-Bromoethyl)-4-methylcyclohexane

Cat. No.: B3053569
CAS No.: 5452-69-7
M. Wt: 205.13 g/mol
InChI Key: IPSACNFGNBSRTQ-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-4-methylcyclohexane is an organic compound belonging to the class of haloalkanes It consists of a cyclohexane ring substituted with a methyl group at the fourth position and a bromoethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-methylcyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-methylcyclohexene followed by the addition of ethylene. The reaction typically requires a brominating agent such as bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃) to facilitate the electrophilic addition of bromine to the double bond of 4-methylcyclohexene. The subsequent reaction with ethylene can be carried out under controlled conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where 4-methylcyclohexene is continuously fed and reacted with bromine. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromoethyl)-4-methylcyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH⁻), amines (NH₂), or alkoxides (RO⁻) to form corresponding alcohols, amines, or ethers.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 4-methylcyclohexene.

    Oxidation Reactions: The compound can be oxidized to form various products depending on the oxidizing agent used. For instance, treatment with potassium permanganate (KMnO₄) can yield carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

Major Products:

    Substitution: Alcohols, amines, ethers.

    Elimination: Alkenes.

    Oxidation: Carboxylic acids, ketones.

Scientific Research Applications

1-(2-Bromoethyl)-4-methylcyclohexane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in studying substitution and elimination reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-4-methylcyclohexane in chemical reactions involves the formation of reactive intermediates. For example, in substitution reactions, the bromine atom is displaced by a nucleophile, forming a carbocation intermediate that is stabilized by the cyclohexane ring. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of a bromide ion.

Comparison with Similar Compounds

    1-Bromo-4-methylcyclohexane: Similar structure but lacks the ethyl group.

    1-(2-Chloroethyl)-4-methylcyclohexane: Similar structure with chlorine instead of bromine.

    4-Methylcyclohexene: The parent hydrocarbon without halogen substitution.

Uniqueness: 1-(2-Bromoethyl)-4-methylcyclohexane is unique due to the presence of both a bromoethyl group and a methyl group on the cyclohexane ring, which imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs.

Properties

IUPAC Name

1-(2-bromoethyl)-4-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-8-2-4-9(5-3-8)6-7-10/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSACNFGNBSRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280878
Record name 1-(2-bromoethyl)-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5452-69-7
Record name NSC18971
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-bromoethyl)-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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